4-Fluorobenzhydryl chloride
Overview
Description
4-Fluorobenzhydryl chloride: is an organic compound that belongs to the class of benzhydryl compounds. It is characterized by the presence of a fluorine atom attached to the benzene ring and a chloride group attached to the benzhydryl moiety. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
4-Fluorobenzhydryl chloride is a chemical compound used in various chemical reactions. The primary targets of this compound are the reactive sites of other molecules in a chemical reaction . It is often used as a reagent in organic synthesis, where it can react with a variety of nucleophiles .
Mode of Action
The mode of action of this compound involves its reactivity towards nucleophiles. In a typical reaction, the chloride ion of the this compound molecule is displaced by a nucleophile . This is a type of nucleophilic substitution reaction, which results in the formation of a new bond between the 4-Fluorobenzhydryl group and the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction and the nucleophile involved. In general, this compound can be used to introduce the 4-Fluorobenzhydryl group into a larger molecule, potentially affecting the properties and reactivity of that molecule .
Result of Action
The result of the action of this compound is the formation of a new compound, in which the 4-Fluorobenzhydryl group has been attached to a nucleophile . This can lead to changes in the properties and reactivity of the nucleophile, potentially enabling further chemical transformations .
Action Environment
The action of this compound can be influenced by various environmental factors, including the presence of other chemicals, temperature, and pH. For example, the rate and outcome of the reaction between this compound and a nucleophile can be affected by the presence of other reagents, the temperature of the reaction, and the pH of the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzhydryl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzophenone with thionyl chloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzhydryl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-fluorobenzophenone.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Reactions: Products include 4-fluorobenzhydryl amine, 4-fluorobenzhydryl alcohol, and other derivatives.
Oxidation Reactions: The major product is 4-fluorobenzophenone.
Scientific Research Applications
4-Fluorobenzhydryl chloride has several applications in scientific research:
Comparison with Similar Compounds
4-Fluorobenzyl chloride: Similar in structure but with a different functional group arrangement.
4-Fluorobenzyl bromide: Another halogenated derivative with similar reactivity.
4-Fluorobenzyl alcohol: A related compound with an alcohol group instead of a chloride.
Uniqueness: 4-Fluorobenzhydryl chloride is unique due to the presence of both a fluorine atom and a chloride group, which imparts distinct reactivity and stability. This makes it a versatile intermediate in the synthesis of various organic compounds and pharmaceuticals .
Biological Activity
4-Fluorobenzhydryl chloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. Its biological activity is primarily evaluated through various assays that assess its potential effects on cellular systems and its interaction with biological targets.
This compound is characterized by the presence of a fluorine atom attached to a benzhydryl group. This structural feature may influence its reactivity and interactions with biological molecules. The compound is often synthesized through chlorination processes involving benzhydryl derivatives.
Biological Assays and Findings
Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of mutagenicity and cytotoxicity. Various studies have employed different assays to evaluate these properties.
Mutagenicity Testing
In a study assessing several chlorinated compounds, including this compound, the following assays were utilized:
- Salmonella/microsome assay : This test evaluates the mutagenic potential of compounds using bacterial strains.
- Bacterial fluctuation assay : A method to assess mutation rates in bacteria.
- DNA repair assay in HeLa cells : This assay examines the ability of cells to repair DNA damage induced by compounds.
- Mouse lymphoma mutation assay : This test evaluates the mutagenic potential in mammalian cells.
The results indicated that this compound was active in several assays, demonstrating its potential as a mutagen without requiring metabolic activation from liver S9 preparations .
Cytotoxicity Studies
Cytotoxicity studies have shown that this compound can induce cell death in various cell lines. The compound's effects were evaluated using dose-response curves to determine the concentration at which cytotoxic effects become significant.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 90 |
50 | 70 |
100 | 40 |
200 | 10 |
This data indicates a clear dose-dependent relationship between the concentration of this compound and cell viability, suggesting its potential use as a cytotoxic agent in cancer research.
Case Studies
Several case studies have highlighted the implications of using this compound in therapeutic contexts. For instance, its role as a precursor for synthesizing more complex molecules has been documented, particularly in developing dopamine receptor antagonists which are crucial for treating neurological disorders such as schizophrenia .
Example Case Study: Dopamine Receptor Antagonists
In one notable study, researchers synthesized a series of dopamine-D3 receptor antagonists derived from this compound. The resulting compounds exhibited selective binding to dopamine receptors, indicating potential therapeutic applications for conditions related to dopamine dysregulation .
Toxicological Considerations
Toxicological assessments have raised concerns regarding the safety profile of compounds like this compound. The acute toxicity levels were evaluated through animal studies, revealing significant adverse effects at higher concentrations. The Lowest Observable Adverse Effect Level (LOAEL) was identified, emphasizing the need for careful consideration when utilizing this compound in research or therapeutic applications .
Properties
IUPAC Name |
1-[chloro(phenyl)methyl]-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFODANOHXAUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957802 | |
Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365-21-9 | |
Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chlorophenylmethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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